molecular formula C6H11ClN2O3S B8667659 4-Acetylpiperazine-1-sulfonyl chloride CAS No. 274686-11-2

4-Acetylpiperazine-1-sulfonyl chloride

Cat. No.: B8667659
CAS No.: 274686-11-2
M. Wt: 226.68 g/mol
InChI Key: MHQMLZCIVMCUCI-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClN2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylpiperazine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with acetyl chloride to form 1-acetylpiperazine. This intermediate is then reacted with chlorosulfonic acid to yield 1-acetylpiperazine-4-sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of 1-acetylpiperazine-4-sulfonyl chloride typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can yield a sulfonamide derivative .

Scientific Research Applications

4-Acetylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-acetylpiperazine-4-sulfonyl chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Uniqueness: 4-Acetylpiperazine-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its similar compounds .

Properties

CAS No.

274686-11-2

Molecular Formula

C6H11ClN2O3S

Molecular Weight

226.68 g/mol

IUPAC Name

4-acetylpiperazine-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClN2O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3

InChI Key

MHQMLZCIVMCUCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sulfuryl chloride (3.55 ml) in chloroform (45 ml) was added a solution of 1-acetylpiperazine (5.66 mg) and triethylamine (6.16 ml) in chloroform (15 ml) dropwise under cooling on an ice-water bath. After stirring for 6 hours, a precipitate was collected by filtration. After drying over sodium hydroxide, 1-acetylpiperazine-4-sulfonyl chloride (2.43 g) was obtained.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
5.66 mg
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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